

## Cross-study comparison of SYHA1813 efficacy in solid tumors

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# SYHA1813 in Solid Tumors: A Comparative Efficacy Analysis

For Researchers, Scientists, and Drug Development Professionals

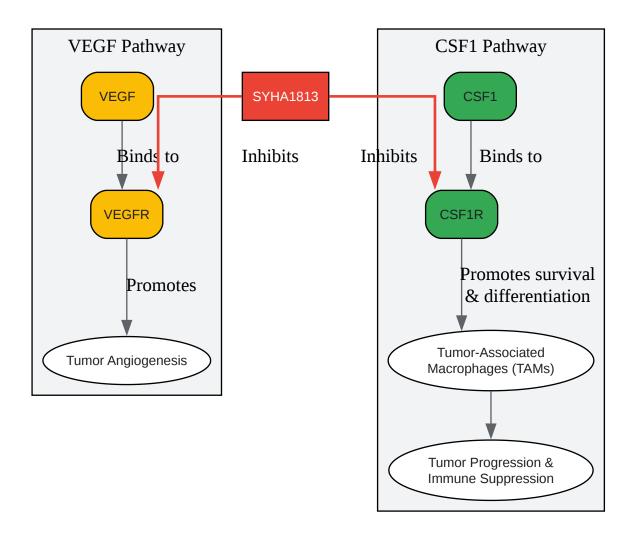
This guide provides a comparative analysis of the efficacy of **SYHA1813** in various solid tumors, benchmarked against established alternative therapies. The data presented is compiled from preclinical and early-phase clinical studies to offer an objective overview for research and development professionals.

#### **Mechanism of Action: A Dual Inhibitor Approach**

**SYHA1813** is a potent, orally available small molecule inhibitor that simultaneously targets Vascular Endothelial Growth Factor Receptors (VEGFRs) and Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2] This dual-targeting mechanism is designed to both inhibit tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients, and modulate the tumor microenvironment by targeting tumor-associated macrophages (TAMs), which play a role in tumor progression and immune suppression.

#### **Signaling Pathway of SYHA1813**





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Caption: SYHA1813 dual-inhibits VEGFR and CSF1R pathways.

### **Efficacy in Recurrent High-Grade Glioma**

A Phase I clinical trial of **SYHA1813** included 13 patients with recurrent high-grade gliomas. The study demonstrated manageable toxicities and encouraging preliminary antitumor activity. [1][2]

## **Comparative Efficacy Data**



Treatment	Study Phase	N	Objective Response Rate (ORR)	6-Month Progressio n-Free Survival (PFS6)	Median Overall Survival (OS)
SYHA1813	1	10 (evaluable)	20% (Partial Response)	Not Reported	Not Reported
Temozolomid e	Meta-analysis of Phase II	902	14%	27.8%	65.0% (OS at 6 months)
Bevacizumab	Meta-analysis	548	55% (Complete + Partial Response)	45%	9.3 months
Lomustine	Retrospective	113	18.8% (Overall Response)	20.4%	8 months
Bevacizumab + Lomustine	Phase II	44	34%	Not Reported	9-month OS: 59%

#### **Experimental Protocols**

- **SYHA1813** (Phase I Trial): Patients with recurrent high-grade gliomas or advanced solid tumors refractory to standard therapy received escalating doses of **SYHA1813** orally, once daily. The starting dose was 5 mg, with dose escalation continuing until the maximum tolerated dose (MTD) was determined. The MTD was established at 15 mg once daily.[1][2]
- Temozolomide (Standard Dosing): Typically administered orally at a dose of 150-200 mg/m<sup>2</sup> for 5 days every 28-day cycle.[3]
- Bevacizumab: Commonly administered intravenously at a dose of 10 mg/kg every 2 weeks.
   [4]
- Lomustine: Administered orally at a dose of 100-130 mg/m² once every 6 weeks.[5]



#### **Efficacy in Metastatic Colorectal Cancer (mCRC)**

The Phase I trial of **SYHA1813** included one patient with colorectal cancer. While limited, this provides a basis for comparison with standard third-line treatments for mCRC.

**Comparative Efficacy Data** 

Treatment	Study Phase	N	Median Progression- Free Survival (PFS)	Median Overall Survival (OS)
SYHA1813	1	1	Data not available	Data not available
Regorafenib	Meta-analysis (vs. Placebo)	-	1.9 - 3.2 months	6.4 - 9.8 months
Trifluridine/Tipira cil	Phase III (RECOURSE)	800	2.0 months	7.1 months
Trifluridine/Tipira cil + Bevacizumab	Phase III (SUNLIGHT)	492	5.6 months	10.8 months

#### **Experimental Protocols**

- Regorafenib: Administered orally at a starting dose of 160 mg once daily for the first 21 days of each 28-day cycle.
- Trifluridine/Tipiracil (LONSURF®): Administered orally at a dose of 35 mg/m²/dose twice daily on days 1 to 5 and days 8 to 12 of each 28-day cycle.[6]
- Trifluridine/Tipiracil + Bevacizumab: Trifluridine/tipiracil administered as above in combination with bevacizumab given intravenously at 5 mg/kg on days 1 and 15 of each 28-day cycle.[7]

## Preclinical Efficacy in Melanoma

**SYHA1813** has demonstrated significant antitumor efficacy in preclinical xenograft models of both BRAF wild-type and BRAF V600E-mutant melanoma.





**Comparative Preclinical Efficacy Data (Xenograft** 

Models)

Treatment	Melanoma Model	Tumor Growth Inhibition
SYHA1813 (5 mg/kg)	BRAF wild-type (MeWo)	72.5%
SYHA1813 (5 mg/kg)	BRAF V600E-mutant (A375)	79.8%
Vemurafenib	BRAF V600E-mutant	~50% response rate in clinical trials

### Clinical Efficacy of Comparators in Metastatic Melanoma

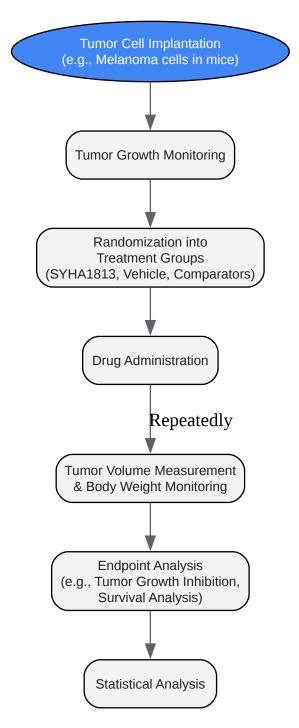
Treatment	Study Phase	N	Median Progression- Free Survival (PFS)	Median Overall Survival (OS)
Vemurafenib	Phase III (BRIM- 3)	675	5.3 months	13.2 months
Dabrafenib + Trametinib	Pooled Phase III (COMBI-d/v)	563	~11 months	~25 months
Nivolumab + Ipilimumab	Phase III (CheckMate 067)	314	11.5 months	72.1 months

#### **Experimental Protocols**

- Vemurafenib: Administered orally at a dose of 960 mg twice daily.[8]
- Dabrafenib + Trametinib: Dabrafenib administered orally at 150 mg twice daily and trametinib at 2 mg once daily.
- Nivolumab + Ipilimumab: Nivolumab administered intravenously at 1 mg/kg and ipilimumab at 3 mg/kg every 3 weeks for 4 doses, followed by nivolumab at 3 mg/kg every 2 weeks.[9]



## **Experimental Workflow for Preclinical Xenograft Studies**



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Caption: A typical workflow for preclinical xenograft studies.



#### **Summary and Future Directions**

**SYHA1813** has demonstrated promising anti-tumor activity in both preclinical models and an early-phase clinical trial across a range of solid tumors. Its dual inhibitory mechanism targeting both angiogenesis and the tumor microenvironment presents a rational approach for cancer therapy. In recurrent high-grade glioma, **SYHA1813** has shown objective responses, warranting further investigation in larger, controlled studies to better define its efficacy against standard-of-care treatments. Preclinical data in melanoma is encouraging, suggesting potential efficacy in both BRAF-mutant and wild-type disease. Further clinical development is necessary to establish the role of **SYHA1813** in the treatment landscape of these and other solid tumors. Direct comparative clinical trials will be essential to definitively determine its efficacy relative to existing therapies.

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